molecular formula C17H15BrClNO3 B14589243 Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- CAS No. 61554-05-0

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)-

Cat. No.: B14589243
CAS No.: 61554-05-0
M. Wt: 396.7 g/mol
InChI Key: IAEHUBLDZYDGOM-UHFFFAOYSA-N
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Description

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, a bromo group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- typically involves multiple steps, starting with the preparation of the benzoyl-4-chlorophenyl precursor. This precursor is then subjected to bromination and subsequent reaction with hydroxyethylamine to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo group can be reduced to form a corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield acetic acid derivatives, while substitution of the bromo group can produce a wide range of substituted acetamides.

Scientific Research Applications

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(ethyl(2-hydroxyethyl)amino)-N-methyl-: A related compound with similar structural features but different functional groups.

    N-(2-benzoyl-4-chlorophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide: Another similar compound with variations in the hydroxyethyl and amino groups.

Uniqueness

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61554-05-0

Molecular Formula

C17H15BrClNO3

Molecular Weight

396.7 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C17H15BrClNO3/c18-11-16(22)20(8-9-21)15-7-6-13(19)10-14(15)17(23)12-4-2-1-3-5-12/h1-7,10,21H,8-9,11H2

InChI Key

IAEHUBLDZYDGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N(CCO)C(=O)CBr

Origin of Product

United States

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